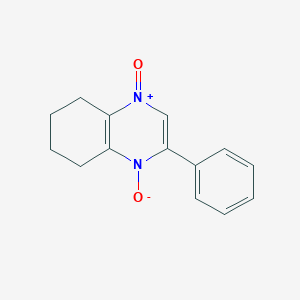![molecular formula C13H16N2O B5112121 1-[3-(2-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5112121.png)
1-[3-(2-methylphenoxy)propyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-methylphenoxy)propyl]-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as miconazole, and it belongs to the imidazole class of antifungal agents. Miconazole has been used in the treatment of various fungal infections, including athlete's foot, jock itch, and ringworm. However, in
Mecanismo De Acción
The mechanism of action of miconazole is primarily attributed to its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Miconazole binds to the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, thereby inhibiting the growth of fungal cells.
Biochemical and Physiological Effects
Apart from its antifungal and anticancer properties, miconazole has also been shown to have other biochemical and physiological effects. Studies have shown that miconazole has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Miconazole has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using miconazole in lab experiments is its low toxicity. Miconazole has been extensively used in cell culture studies, and it has been shown to have minimal toxicity towards mammalian cells. However, one of the limitations of using miconazole in lab experiments is its solubility in water. Miconazole is poorly soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on miconazole. One of the potential applications of miconazole is in the treatment of Alzheimer's disease. Studies have shown that miconazole can reduce the accumulation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease. Another potential application of miconazole is in the treatment of fungal infections in plants. Studies have shown that miconazole can inhibit the growth of various plant pathogenic fungi and can be used as a potential alternative to chemical fungicides.
Conclusion
In conclusion, miconazole is a chemical compound that has significant potential in various fields of research. Its antifungal and anticancer properties have been extensively studied, and it has also been shown to have other biochemical and physiological effects. With further research, miconazole could potentially be used in the treatment of various diseases, including Alzheimer's disease and fungal infections in plants.
Métodos De Síntesis
Miconazole can be synthesized by reacting 2-methylphenol with 3-bromopropylamine, followed by cyclization with ammonium hydroxide to form the imidazole ring. The resulting product is then further purified to obtain pure miconazole.
Aplicaciones Científicas De Investigación
Miconazole has been extensively studied for its potential applications in various fields of research. One of the most significant applications of miconazole is in the field of cancer research. Studies have shown that miconazole has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Miconazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-12-5-2-3-6-13(12)16-10-4-8-15-9-7-14-11-15/h2-3,5-7,9,11H,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWYKUEVIWTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methylphenoxy)propyl]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)

![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5112104.png)
![N-(1-{1-[2-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5112112.png)


![2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol](/img/structure/B5112123.png)